Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 19282-41-8
VCID: VC11721386
InChI: InChI=1S/C13H11BrO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br
Molecular Formula: C13H11BrO2S
Molecular Weight: 311.20 g/mol

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate

CAS No.: 19282-41-8

Cat. No.: VC11721386

Molecular Formula: C13H11BrO2S

Molecular Weight: 311.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate - 19282-41-8

Specification

CAS No. 19282-41-8
Molecular Formula C13H11BrO2S
Molecular Weight 311.20 g/mol
IUPAC Name ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C13H11BrO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Standard InChI Key NMFTZNQTVQJNCM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br
Canonical SMILES CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br

Introduction

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds widely studied for their biological and chemical properties. This specific compound features a bromophenyl substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position of the carboxylic acid moiety. Its unique structural framework makes it a subject of interest in medicinal chemistry, material science, and synthetic organic chemistry.

Synthesis Pathways

The synthesis of ethyl 5-(4-bromophenyl)thiophene-2-carboxylate typically involves coupling reactions or esterification processes. A common approach includes:

  • Esterification: Starting with 5-(4-bromophenyl)thiophene-2-carboxylic acid, an esterification reaction with ethanol is performed using acid catalysts such as sulfuric acid or coupling agents like DCC (N,N′-dicyclohexylcarbodiimide).

  • Cross-Coupling Reactions: Suzuki or Stille coupling methods may be employed to introduce the bromophenyl group onto the thiophene ring.

These reactions are often optimized for high yields and purity by controlling temperature, solvent choice, and reaction time.

Applications and Biological Significance

Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is primarily studied for its potential applications in pharmaceuticals and materials science.

  • Pharmacological Activities:

    • Similar thiophene derivatives have demonstrated antibacterial, antifungal, and anticancer properties.

    • The bromophenyl substituent enhances lipophilicity, which may improve membrane permeability and bioavailability.

  • Material Science:

    • Thiophene derivatives are used in the development of conductive polymers and organic semiconductors due to their electronic properties.

  • Synthetic Intermediate:

    • This compound can serve as a precursor for more complex molecules in drug discovery or functional materials.

Research Findings

Recent studies on structurally related thiophene derivatives provide insights into the potential utility of ethyl 5-(4-bromophenyl)thiophene-2-carboxylate:

StudyKey FindingsRelevance
Antibacterial activity of thiophene esters Demonstrated significant activity against Salmonella Typhi with MIC values as low as 3.125 mg/mL for certain analogsSuggests potential as an antimicrobial agent
Docking studies on thiophene derivatives Showed strong binding affinities to bacterial enzymes, indicating possible mechanisms of actionSupports drug design efforts
Structural investigations via DFT Provided detailed electronic and spectroscopic data on related compoundsUseful for understanding reactivity and stability

Limitations and Future Directions

While ethyl 5-(4-bromophenyl)thiophene-2-carboxylate holds promise in various fields, there are limitations:

  • Limited Biological Data:

    • Specific pharmacological studies on this compound are scarce.

    • Further testing is necessary to confirm its efficacy and safety profiles.

  • Synthetic Challenges:

    • Brominated compounds can be challenging to handle due to their reactivity.

    • Optimization of synthesis routes is required for scalability.

  • Environmental Concerns:

    • Brominated intermediates may pose environmental hazards during production or disposal.

Future research should focus on:

  • Expanding biological evaluations, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Exploring its use in advanced materials like OLEDs or photovoltaic devices.

  • Developing green chemistry approaches for its synthesis.

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